Product packaging for OX1R Antagonist 56(Cat. No.:)

OX1R Antagonist 56

Cat. No.: B1193224
M. Wt: 435.45
InChI Key: MJEJGMUTGRYQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OX1R Antagonist 56 (N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine) is a selective, high-affinity, and brain-penetrant orexin-1 receptor (OX1R) antagonist developed for neuroscience and psychiatric disorder research . This compound functions by selectively blocking the OX1R, which is predominantly expressed in brain regions associated with stress and emotional regulation, such as the locus coeruleus, amygdala, and bed nucleus of the stria terminalis . Its primary research value lies in its ability to attenuate stress-induced hyperarousal states without inducing significant sedation . Preclinical studies demonstrate its core application in modeling the treatment of panic and anxiety disorders. In a rat model of panic vulnerability, this compound effectively attenuated sodium lactate-induced panic-like behaviors and cardiovascular responses without altering baseline locomotor or autonomic activity . Furthermore, it prevented the prolongation of sleep onset in a psychological stress model without affecting overall sleep architecture, highlighting its targeted action on hyperarousal pathways . Evidence suggests that antagonism of OX1R may represent a novel therapeutic strategy for various psychiatric disorders associated with stress . The compound has also been shown to attenuate panic-like responses induced by CO2 inhalation in translational cross-species models . Its selectivity and efficacy profile makes it a critical tool for investigating the role of the orexin system in fear conditioning, stress responses, and the pathophysiology of anxiety disorders .

Properties

Molecular Formula

C21H24F3N5O2

Molecular Weight

435.45

IUPAC Name

N-({3-[(3-Ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C21H24F3N5O2/c1-3-31-17-5-4-12(2)28-18(17)19(30)29-11-14-6-13(14)7-16(29)10-27-20-25-8-15(9-26-20)21(22,23)24/h4-5,8-9,13-14,16H,3,6-7,10-11H2,1-2H3,(H,25,26,27)

InChI Key

MJEJGMUTGRYQJO-UHFFFAOYSA-N

SMILES

FC(C1=CN=C(NCC2N(C(C3=NC(C)=CC=C3OCC)=O)CC4CC4C2)N=C1)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OX1R antagonist-56;  OX1R antagonist56;  OX-1R antagonist 56;  OX1R antagonist 56

Origin of Product

United States

Pharmacological Characterization of Ox1r Antagonist 56

In Vitro Receptor Binding and Selectivity Profiling

The initial characterization of a novel antagonist involves determining its affinity for the target receptor and its selectivity over other related receptors.

OX1R Antagonist 56 demonstrates high-affinity binding to both human and rat orexin-1 receptors. nih.gov Competitive radioligand binding assays revealed potent affinity, with Ki values of 3.6 nM for the human OX1R and 3.2 nM for the rat OX1R. nih.gov In comparative studies, the affinity of this compound for the human OX1R was found to be significantly greater than that of other standard OX1R antagonists, such as SB-334867 and SB-408124, by 13-fold and 31-fold, respectively. nih.gov

In Vitro Affinity of this compound for Orexin (B13118510) Receptors
CompoundReceptorKi (nM)
This compoundHuman OX1R3.6
This compoundRat OX1R3.2

A critical aspect of the pharmacological profile of this compound is its selectivity for OX1R over the closely related orexin-2 receptor (OX2R). The compound shows a substantial binding selectivity of 44-fold for the human OX1R compared to the human OX2R. nih.gov While detailed screening results against a broader panel of G protein-coupled receptors (GPCRs) are not extensively specified, this notable selectivity against OX2R is a key feature, suggesting a reduced likelihood of off-target effects related to OX2R modulation, such as sedation. researchgate.net

The affinity and selectivity of this compound were determined using competitive radioligand binding assays. nih.gov For determining the affinity for OX1R, [3H]SB-674042 was utilized as the radioligand. nih.gov The selectivity versus OX2R was established in assays using [3H]EMPA as the specific radioligand for the human OX2R. nih.gov

Furthermore, this compound was itself radiolabeled with tritium ([3H]compound 56) to further characterize its binding properties. nih.gov Saturation binding studies with [3H]compound 56 on membranes from cells expressing the receptors yielded the following dissociation constant (Kd) and maximum binding site density (Bmax) values:

Human OX1R : Kd = 0.8 ± 0.1 nM; Bmax = 879 ± 26 fmol/mg nih.gov

Rat OX1R : Kd = 0.3 ± 0.1 nM; Bmax = 280 ± 8 fmol/mg nih.gov

These assays confirm the high affinity of the antagonist for the OX1 receptor in both species. nih.gov

In Vitro Functional Antagonism and Potency

Beyond receptor binding, it is crucial to determine if the compound can functionally block the receptor's activation by its endogenous ligand.

The functional antagonism of this compound was assessed by its ability to inhibit intracellular calcium mobilization induced by the agonist Orexin-A (OX-A). nih.gov Orexin receptors, including OX1R, are Gq protein-coupled, and their activation leads to an increase in intracellular calcium levels. medchemexpress.com

In these functional assays, stably transfected cell lines were used: Chinese Hamster Ovary (CHO-K1) cells for the human OX1R and Human Embryonic Kidney (HEK-293) cells for the rat OX1R. nih.gov The experiments involved applying a standard EC80 dose of OX-A (a concentration that elicits 80% of the maximal response) and measuring the inhibitory effect of this compound. nih.gov The results demonstrated that the compound is a potent functional antagonist, with its KB values (a measure of antagonist potency) correlating well with the Ki values obtained from binding assays. nih.gov This potent functional activity was also confirmed to be selective for OX1R over OX2R at a functional level. nih.gov

In Vitro Functional Antagonism of this compound
ReceptorCell LineAssaypKB
Human OX1RCHO-K1Calcium Mobilization8.6
Rat OX1RHEK-293Calcium Mobilization8.7
Human OX2RPFSK-1Calcium Mobilization7.0

Cell-based functional assays are fundamental in drug discovery for G protein-coupled receptors. revvity.com For Gq-coupled receptors like OX1R, downstream signaling can be measured by detecting the accumulation of inositol (B14025) monophosphate (IP1), a stable metabolite in the phospholipase C (PLC) pathway. nih.govweichilab.com Homogeneous Time Resolved Fluorescence (HTRF) is a common technology used for this purpose in high-throughput screening. revvity.combmglabtech.com The HTRF IP-One assay is a competitive immunoassay that quantifies the cellular concentration of IP1. bmglabtech.comrevvity.com While the primary functional characterization reported for this compound utilized calcium mobilization assays, HTRF-based IP1 accumulation assays represent another robust method for evaluating the functional antagonism of compounds acting at Gq-coupled receptors. nih.govrevvity.com

In Vivo Preclinical Pharmacological Properties of this compound

The in vivo preclinical pharmacological profile of this compound has been characterized in rodent models to assess its potential as a central nervous system (CNS) active agent. These studies have focused on its ability to cross the blood-brain barrier, occupy its target receptor in specific brain regions, and engage the orexin system to exert a functional effect.

Brain Penetrance Assessment in Rodent Models

This compound has been demonstrated to be a brain-penetrant compound. nih.govuni.lutandfonline.comnih.gov Following systemic administration in rats, ex vivo receptor binding studies confirmed that the compound successfully crosses the blood-brain barrier. nih.govuni.lunih.gov This characteristic is a critical prerequisite for any therapeutic agent intended to act on central targets like the orexin-1 receptor. The ability of this compound to access the CNS allows for direct interaction with its intended pharmacological target within the brain. nih.govtandfonline.com

Ex Vivo Receptor Occupancy Studies in Specific Brain Regions

The in vivo occupancy of the orexin-1 receptor by this compound was quantitatively assessed in the rat brain using ex vivo receptor binding autoradiography. nih.gov These studies were conducted in brain tissue sections at the level of the tenia tecta, a region with known expression of OX1Rs. nih.gov

Following subcutaneous administration, this compound demonstrated a rapid and sustained occupancy of OX1Rs in the brain. nih.gov A plateau of maximal receptor occupancy, exceeding 90%, was achieved within 15 minutes of administration and was maintained for a duration of 4 hours. nih.gov The compound was also found to occupy OX1Rs in the rat brain at lower doses compared to other standard OX1R antagonists such as GSK-1059865, SB-334867, and SB-408124. nih.govuni.lunih.gov

Table 1: OX1R Occupancy in Rat Tenia Tecta by this compound

Dose (mg/kg, s.c.) Time Post-Dose (hours) Receptor Occupancy (%)
10 0.5 >90

This table is generated based on data indicating that a 10 mg/kg subcutaneous dose resulted in over 90% receptor occupancy that was maintained for 4 hours. nih.gov

Target Engagement Demonstration

The functional engagement of OX1R by this compound in vivo was demonstrated in a study utilizing orexin-2 receptor (OX2R) knockout mice. nih.govuni.lu While this compound did not affect spontaneous sleep in wild-type mice or rats, its administration to mice lacking the OX2R resulted in a selective promotion of rapid eye movement (REM) sleep. nih.govuni.lu This finding provides clear evidence of target engagement and specific blockade of the OX1R, as the pharmacological effect on sleep was unmasked in the absence of the OX2R. nih.govuni.lu This demonstrates that this compound can functionally modulate the orexin system in a living organism. nih.gov

Molecular Mechanisms of Ox1r Antagonist 56 Action

Receptor Coupling and Intracellular Signaling Pathways Modulated by OX1R Antagonism

The orexin-1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq class of G proteins. Antagonism by compounds like OX1R Antagonist 56 prevents the conformational changes in the receptor required for G protein coupling and subsequent intracellular signaling.

The canonical signaling pathway for OX1R involves its coupling to the heterotrimeric Gq protein. Upon activation by orexin (B13118510) peptides, OX1R facilitates the exchange of GDP for GTP on the Gαq subunit, leading to its activation. This activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Simultaneously, DAG activates protein kinase C (PKC), which phosphorylates various cellular proteins, further propagating the signal. A primary method for assessing the functional activity of OX1R antagonists is to measure their ability to block this orexin-induced increase in intracellular calcium. The functional antagonism of this compound was confirmed by its capacity to inhibit changes in intracellular calcium induced by Orexin-A in cell culture assays. This demonstrates that this compound effectively blocks the Gq/PLC/PKC signaling cascade at its origin.

Orexin-1 receptor activation is known to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (Erk1/2) pathway. This activation can be mediated through the canonical Gq/PKC pathway. The stimulation of OX1R has been shown to lead to the phosphorylation and activation of Erk1/2, which plays a crucial role in regulating cellular processes like growth and apoptosis. While the antagonism of OX1R is expected to inhibit this pathway, specific research detailing the direct modulation of the MAPK-Erk1/2 pathway by this compound is not extensively documented in the available literature. However, by blocking the initial Gq protein coupling, it is the established mechanism for this class of antagonists to prevent downstream MAPK activation.

The orexin system exhibits significant cross-talk with other neurotransmitter systems, including the glutamatergic system. Orexin-A has been shown to potentiate N-methyl-D-aspartate receptor (NMDAR) currents in neurons of the ventral tegmental area (VTA), an effect that can be blocked by OX1R antagonism. This suggests that OX1R signaling can modulate synaptic plasticity and neuronal excitability by influencing NMDAR function. Dual orexin receptor antagonists (DORAs) have been shown to attenuate attentional deficits in rat models where NMDAR function is impaired. While these findings point to a functional interaction between OX1R signaling and NMDAR-mediated currents, direct studies investigating the specific effects of this compound on these interactions have not been reported.

Ligand-Receptor Interaction Dynamics

The efficacy and selectivity of this compound are determined by its precise interaction with the orexin-1 receptor at the molecular level.

This compound, like other small-molecule OX1R antagonists, acts at the orthosteric binding site. This site is the same pocket within the receptor's transmembrane (TM) helices where the endogenous orexin peptides bind. By occupying this pocket, the antagonist physically prevents the binding of Orexin-A and Orexin-B, thereby acting as a competitive antagonist. The high affinity of this compound for this site was demonstrated in competitive radioligand binding studies, which showed it effectively displaces other known ligands.

CompoundHuman OX1R Kᵢ (nM)Rat OX1R Kᵢ (nM)Human OX2R Kᵢ (nM)Selectivity (OX2R/OX1R)
This compound 3.63.216044-fold
GSK-10598652.82.211039-fold
SB-3348674676430093-fold
SB-408124110130360033-fold

Data sourced from a 2015 study by Bonaventure et al.

The selectivity of antagonists for OX1R over the highly homologous OX2R is a critical aspect of their pharmacological profile. This selectivity is achieved by exploiting subtle differences in the amino acid composition of their respective orthosteric binding pockets. Although OX1R and OX2R share significant sequence identity, key differences within the ligand-binding site allow for the rational design of subtype-selective antagonists.

Notably, there are two crucial amino acid differences within 4 Å of the binding pocket:

Position 2.61: This position is occupied by a Serine (Ser103) in OX1R, while OX2R has a Threonine (Thr111).

Position 3.33: OX1R features a smaller Alanine (Ala127) at this position, whereas OX2R has a bulkier Threonine (Thr135).

These substitutions result in the OX2R binding site being approximately 30 ų smaller than that of OX1R. Antagonists can be designed to form optimal interactions with the residues in the more spacious OX1R pocket while creating steric clashes with the bulkier residues in the OX2R pocket, thereby conferring selectivity. While the precise conformational binding of this compound has not been published, its demonstrated 44-fold selectivity for the human OX1R over OX2R is based on the exploitation of these structural differences.

Preclinical Efficacy and Behavioral Effects of Ox1r Antagonist 56 in Animal Models

Modulation of Stress-Induced Hyperarousal States

OX1R antagonist 56 has been evaluated in animal models designed to mimic psychological stress and its physiological consequences. These studies aim to determine its efficacy in normalizing overexcited neural networks without causing sedation. nih.gov

In a rat model of acute psychological stress induced by a cage exchange, this compound demonstrated a clear effect on stress-induced hyperarousal. nih.govnih.govresearchgate.net The cage exchange procedure is a recognized psychological stressor for rodents that elevates cFos expression in hypothalamic orexin (B13118510) neurons and typically prolongs the time it takes for the animals to fall asleep. nih.gov When administered prior to the stressor, this compound successfully prevented the stress-induced delay in sleep onset. nih.govnih.govresearchgate.net Notably, the compound did not alter the total duration of sleep, indicating that it specifically counteracted the hyperarousal state caused by the stress without producing a general hypnotic effect. nih.govnih.govresearchgate.net

Table 1: Effects of this compound on Sleep Latency in Cage Exchange Stress Model nih.govresearchgate.net
Treatment GroupConditionNREM Sleep Latency (minutes)Total Sleep Time (minutes, 2hr period)
VehicleControlNormalNo significant change
VehicleCage Exchange StressProlongedNo significant change
This compoundControlNormalNo significant change
This compoundCage Exchange StressNormalized (prevented prolongation)No significant change

The orexin system is integral to the central regulation of cardiovascular function, particularly in response to psychogenic stressors. frontiersin.orgresearchgate.net Blockade of orexin receptors, especially OX1R, has been shown to reduce the cardiovascular response to stressors. frontiersin.orgresearchgate.netfrontiersin.org In a rat model of panic vulnerability, this compound was found to attenuate the cardiovascular responses, such as increased heart rate and blood pressure, that are induced by a panicogenic chemical challenge. nih.govnih.govresearchgate.net This demonstrates that the compound can mitigate the physiological manifestations of acute stress.

Impact on Panic-Like Behaviors

Given the link between orexin system hyperactivity and panic attacks, this compound has been specifically tested in models of panic vulnerability. nih.govnih.gov These models use chemical triggers to induce panic-like behaviors and physiological responses in animals.

Intravenous infusion of sodium lactate (B86563) is a well-established method for inducing panic attacks in susceptible humans and panic-like responses in animal models. nih.govresearchgate.net In a rat model where animals are made vulnerable to panic, this compound effectively attenuated the panic-like behaviors triggered by sodium lactate infusion. nih.govnih.govresearchgate.netdovepress.comkisti.re.kr The compound's efficacy has also been observed in other chemically-induced panic models, such as CO2 inhalation. nih.govresearchgate.netresearchgate.net These findings support the hypothesis that antagonism of OX1R is a viable mechanism for controlling panic responses. researchgate.nettandfonline.com

The administration of this compound in panic-prone rats led to a significant reduction in both behavioral and autonomic responses to a sodium lactate challenge. dovepress.com Behaviorally, the compound attenuated the anxiety-like response, measured by a decrease in social interaction time. dovepress.com Physiologically, it mitigated the cardioexcitatory effects (heart rate and blood pressure increases) and suppressed the increase in locomotor activity induced by the panicogenic stimulus. dovepress.com A key observation was that this compound did not alter baseline locomotor or autonomic activity, distinguishing its anti-panic effects from potential sedative side effects. nih.govnih.govdovepress.com

Table 2: Effects of this compound on Sodium Lactate (NaLac)-Induced Responses dovepress.com
ParameterEffect of NaLac Challenge (with Vehicle)Effect of NaLac Challenge (with this compound)
Social Interaction (Anxiety-like Behavior)ReducedAttenuated the reduction
Locomotor ActivityIncreasedAttenuated the increase
Heart RateIncreasedAttenuated the increase
Mean Arterial PressureIncreasedAttenuated the increase

Role in Arousal and Sleep-Wake Cycle Modulation

While the orexin system is a critical regulator of the sleep-wake cycle, the two orexin receptors, OX1R and OX2R, appear to have distinct roles. frontiersin.org Dual antagonists that block both receptors are effective hypnotics. nih.govnih.gov In contrast, selective blockade of OX1R with compound 56 does not affect spontaneous sleep in normal rats or wild-type mice. nih.govnih.govresearchgate.net This lack of hypnotic effect is a key feature, suggesting it can reduce hyperarousal without inducing sleepiness. nih.govnih.gov

Further studies were conducted in orexin-2 receptor knockout mice to isolate the function of OX1R. nih.govnih.gov In these animals, administration of compound 56 selectively promoted rapid eye movement (REM) sleep. nih.govnih.govresearchgate.net This finding demonstrates that the compound engages the OX1R target in the brain and confirms that while OX2R is essential for promoting and maintaining wakefulness, OX1R also contributes to the regulation of sleep architecture, particularly REM sleep. nih.govfrontiersin.orgnih.gov The primary role of OX1R antagonism, as demonstrated by compound 56, appears to be the attenuation of hyperarousal states rather than the broad promotion of sleep. nih.govfrontiersin.org

Absence of Hypnotic Effects in Spontaneous Sleep Paradigms

A key characteristic differentiating selective OX1R antagonists from dual OX1R/OX2R antagonists is the general lack of hypnotic or sleep-promoting effects under normal conditions. Preclinical studies have demonstrated that Compound 56 does not significantly alter spontaneous sleep in rats or in wild-type mice. When administered to rats at the beginning of their active (dark) phase, a period ideal for detecting hypnotic activity, Compound 56 showed no significant differences compared to a vehicle in any sleep measures over a six-hour period. Specifically, there were no changes in the latency to or duration of non-rapid eye movement (NREM) sleep, nor in the latency to or duration of rapid eye movement (REM) sleep. researchgate.net This finding aligns with studies of other selective OX1R antagonists, such as GSK1059865, which only marginally modified physiological sleep in rats, indicating a weak hypnotic effect. opnme.com This suggests that the primary role for inducing sleep is mediated by the OX2R, and selective blockade of OX1R does not compel sleep in healthy, non-stressed animals. researchgate.net

Modulation of REM Sleep in Specific Genetic Models (e.g., OX2R Knockout Mice)

While Compound 56 does not induce sleep in wild-type animals, its effects on sleep architecture become apparent when OX2R signaling is absent. In orexin-2 receptor knockout (OX2R-/-) mice, the administration of Compound 56 selectively promoted REM sleep. researchgate.netnih.gov This specific modulation of REM sleep in the absence of OX2R function demonstrates that the compound successfully engages its target in the brain and confirms a distinct role for OX1R in the regulation of REM sleep. researchgate.netnih.gov

Research indicates that while OX2R signaling is critical for the transition from wakefulness to NREM sleep, the regulation of REM sleep involves both receptor subtypes. plos.orgnih.govfrontiersin.org Pharmacological studies in rats have shown that while neither a selective OX1R antagonist nor a selective OX2R antagonist alone significantly affects REM sleep, their combined administration leads to a significant decrease in REM sleep latency and an increase in its duration. plos.orgfrontiersin.org This suggests that the blockade of OX1R can dysregulate REM sleep, particularly when OX2R antagonism is also present, shifting the balance in favor of REM sleep at the expense of NREM sleep. plos.orgfrontiersin.org Therefore, the ability of Compound 56 to specifically enhance REM sleep in OX2R knockout mice highlights the latent, yet significant, role of OX1R in controlling REM sleep states. researchgate.netnih.gov

Investigation in Addiction-Related Behaviors

The orexin system, particularly via the OX1R, is heavily implicated in the neurobiological circuits of reward and motivation, making it a target for addiction therapies. pnas.orgresearchgate.net

Attenuation of Drug-Seeking Behaviors (e.g., Cocaine, Alcohol, Opioids)

Growing evidence from preclinical models confirms a critical role for OX1R-mediated signaling in drug-taking and drug-seeking behaviors. nih.gov Antagonism of OX1R has been shown to be effective in attenuating the addictive effects of a range of substances.

Cocaine: Selective OX1R antagonists can reduce cocaine self-administration and attenuate the expression of conditioned place preference (CPP) induced by cocaine and amphetamines. imrpress.com For instance, the selective OX1R antagonist GSK1059865 significantly counteracted the effects of cocaine in a CPP paradigm. opnme.com Studies suggest that OX1R signaling is particularly crucial for driving highly motivated responding for cocaine. biorxiv.org

Alcohol: The orexin system is involved in the drive toward alcohol-seeking. imrpress.com Administration of OX1R antagonists has been effective in reducing alcohol self-administration and consumption in animal models. imrpress.com The inhibitory effect of the selective OX1R antagonist SB-334867 on ethanol binge-drinking has been demonstrated in mice. imrpress.com

Opioids: OX1R antagonism has also shown efficacy in reducing the motivation for prescription opioids. The selective OX1R antagonist SB-334867 was found to decrease the motivation for fentanyl and reduce cue-induced reinstatement of fentanyl-seeking without altering sucrose self-administration, indicating a specific effect on drug-related motivation. This compound also blocked the reinstatement of morphine-seeking behavior. pnas.org

These findings collectively suggest that OX1R antagonists can diminish the reinforcing properties and the motivation to seek various drugs of abuse. nih.gov

Table 1: Effects of Selective OX1R Antagonism on Drug-Seeking Behaviors

Drug of Abuse Animal Model/Paradigm Effect of OX1R Antagonist Reference Compound(s) Citations
Cocaine Conditioned Place Preference Attenuated preference for drug-paired environment GSK1059865 opnme.com
Self-Administration Reduced cocaine intake SB-334867 pnas.orgimrpress.com
Alcohol Binge-Drinking Models Reduced ethanol consumption SB-334867 imrpress.com
Self-Administration Reduced voluntary ethanol consumption SB-334867 imrpress.com
Opioids Fentanyl Self-Administration Decreased motivation for fentanyl SB-334867
Morphine Reinstatement Blocked reinstatement of drug-seeking SB-334867 pnas.org

Effects on Relapse Models

A significant challenge in treating addiction is the high rate of relapse, often triggered by drug-associated cues or stress. The orexin system is a key player in mediating these relapse-related behaviors. nih.gov Selective OX1R antagonists have demonstrated potential in preventing relapse to drug-seeking in various preclinical models. opnme.com Specifically, the OX1R antagonist SB-334867 has been shown to block the reinstatement of extinguished drug-seeking behavior for cocaine and morphine that is triggered by stress. biorxiv.org Similarly, this compound effectively reduced the cue-induced reinstatement of fentanyl-seeking, highlighting the crucial role of OX1R functionality in how drug-associated cues trigger relapse. These findings suggest that OX1R antagonists could be a valuable therapeutic strategy for preventing relapse in substance use disorders. opnme.com

Exploration in Other Neurological Functions (e.g., Cognition, Impulsivity)

Assessment in Cognitive Performance Tasks (e.g., 5-choice serial reaction time task)

The 5-choice serial reaction time task (5-CSRTT) is a key behavioral paradigm used in rodents to assess visuospatial attention and motor impulsivity. researchgate.net In this task, an animal must correctly identify which of five locations was briefly illuminated to receive a reward, providing measures of accuracy (attention) and premature responses (impulsivity). researchgate.net

While studies on Compound 56 in this specific task are not detailed in the provided literature, research on other selective OX1R antagonists has explored their impact on cognitive functions measured by the 5-CSRTT. For example, the selective OX1R antagonist BI-5121 was shown to dose-dependently reduce premature responses in the 5-CSRTT in rats, suggesting an effect on impulsivity. opnme.com Another study using the antagonist SB-334867 found that it blocked cocaine-induced increases in impulsive behavior (premature responding) in the 5-CSRTT. pnas.org However, other research suggests that acutely blocking OX1R with SB-334867 had minimal effects on response inhibition or attentional functioning in a different cognitive task, but did reduce the motivation to perform the task. researchgate.net These varied findings indicate that the role of OX1R in cognition is complex, potentially influencing motivation and specific aspects of impulsivity without broadly affecting attention or inhibitory control. researchgate.netpnas.org

Table 2: Summary of Preclinical Findings for this compound and Related Compounds

Behavioral Domain Key Finding Test Paradigm / Model Reference Compound(s) Citations
Spontaneous Sleep No significant hypnotic effects. EEG/EMG recording in rats and wild-type mice. Compound 56 researchgate.net
REM Sleep Regulation Selectively promoted REM sleep. OX2R knockout mice. Compound 56 researchgate.netnih.gov
Addiction (Stimulants) Attenuated drug-seeking behavior. Conditioned Place Preference. GSK1059865 opnme.com
Addiction (Opioids) Decreased motivation and cue-induced reinstatement. Fentanyl self-administration and reinstatement models. SB-334867
Cognition/Impulsivity Reduced premature (impulsive) responses. 5-Choice Serial Reaction Time Task. BI-5121, SB-334867 opnme.compnas.org

Methodological Approaches and Research Techniques Utilized in Studying Ox1r Antagonist 56

In Vitro Radioligand Binding and Functional Assays (e.g., HTRF, Calcium Flux)

The initial characterization of OX1R Antagonist 56 involved determining its affinity and functional potency at orexin (B13118510) receptors using in vitro assays. nih.gov

Radioligand Binding Assays: Competitive radioligand binding assays were utilized to determine the binding affinity (Ki) of Compound 56 for both human and rat orexin-1 receptors (OX1R). nih.gov These experiments typically use a specific radiolabeled ligand, such as [³H]SB-674042, that binds to the receptor. nih.gov By introducing increasing concentrations of the unlabeled antagonist (Compound 56), researchers can measure its ability to displace the radioligand, thereby calculating its affinity. nih.gov To assess selectivity, similar binding assays were performed for the human orexin-2 receptor (OX2R) using the radioligand [³H]EMPA. nih.gov

The results demonstrated that Compound 56 binds with high affinity to both human and rat OX1R. nih.gov Its affinity for the human OX1R was found to be substantially greater than that of the standard reference antagonists SB-334867 and SB-408124. nih.gov Furthermore, these binding assays established the compound's significant selectivity for OX1R over OX2R. nih.gov

Functional Assays (Calcium Flux): The functional antagonism of Compound 56 was assessed by measuring its ability to block orexin-A (OX-A) induced intracellular signaling. nih.gov Since OX1R is a Gq-coupled receptor, its activation leads to an increase in intracellular calcium levels. eurofinsdiscovery.com Functional assays were conducted using cell lines stably expressing either human or rat OX1R. nih.gov In these assays, cells are challenged with a concentration of the agonist OX-A known to produce a significant response (e.g., EC80), and the ability of Compound 56 to inhibit the resulting calcium mobilization is measured. nih.gov The antagonist potency (KB) values derived from these calcium flux assays correlated well with the binding affinity (Ki) values, confirming that the compound's high-affinity binding translates into potent functional blockade of the receptor. nih.gov

CompoundhOX1R Ki (nM)rOX1R Ki (nM)hOX2R Ki (nM)Selectivity (hOX2R/hOX1R)hOX1R KB (nM)rOX1R KB (nM)
This compound3.63.215844-fold2.31.1
GSK-10598652.83.522480-fold2.01.3
SB-3348674662>10000>217-fold2935
SB-408124110110>10000>91-fold3629

Ex Vivo Receptor Occupancy and Autoradiography

To confirm that this compound can cross the blood-brain barrier and engage its target in the central nervous system, researchers performed ex vivo receptor occupancy studies. nih.govresearchgate.net This technique involves administering the compound to a live animal, after which the brain is harvested to measure the degree to which the receptors are occupied by the drug. nih.gov

For Compound 56, in vivo target engagement was assessed in rats using ex vivo receptor binding autoradiography. nih.gov Following subcutaneous administration of the antagonist, brain tissue sections were prepared. nih.gov The occupancy of OX1R was then quantified by measuring the binding of a radiotracer, [³H]SB-674042, in specific brain regions known to have high OX1R expression, such as the tenia tecta. nih.gov A reduction in the binding of the radiotracer in drug-treated animals compared to vehicle-treated controls indicates receptor occupancy by the unlabeled antagonist. nih.gov

These studies demonstrated that Compound 56 is brain-penetrant and rapidly occupies OX1Rs. nih.gov A plateau of maximal receptor occupancy (over 90%) was achieved within 15 minutes of administration and was sustained for 4 hours. nih.gov Dose-response experiments further showed that Compound 56 occupied OX1Rs at lower doses compared to other standard antagonists like GSK-1059865, SB-334867, and SB-408124. nih.govnih.gov

Time Post-Dose (10 mg/kg s.c.)OX1R Occupancy (%) in Tenia Tecta
15 min>90%
30 min>90%
1 hr>90%
2 hr>90%
4 hr>90%
8 hr~60%
24 hr~10%

Animal Behavioral Paradigms (e.g., Stress, Anxiety, Addiction Models)

The therapeutic potential of this compound for psychiatric disorders associated with hyperarousal was evaluated in specific animal behavioral models. nih.gov These paradigms are designed to induce states analogous to stress and anxiety in humans.

Cage-Exchange Stress Model : This is a model of acute psychological stress in rats. The simple act of changing an animal's home cage during its rest phase (the light phase) induces a state of hyperarousal, which manifests as a significant delay in the onset of sleep. nih.govresearchgate.net The efficacy of Compound 56 was tested by administering it prior to the cage exchange. The key finding was that the antagonist significantly attenuated the stress-induced increase in the latency to fall asleep (both NREM and REM sleep) without affecting the total duration of sleep. nih.govresearchgate.net This suggests the compound can reduce stress-induced hyperarousal without having a general hypnotic effect. nih.gov

Sodium Lactate-Induced Panic Model : This model is used to study panic vulnerability in rats. Intravenous infusion of sodium lactate (B86563) is a known panic-inducing agent (panicogen) in susceptible humans. nih.gov In a rat model where the orexin system is disinhibited, sodium lactate infusion produces panic-like behaviors and associated cardiovascular responses (e.g., increased heart rate and blood pressure). nih.govnih.gov When administered before the challenge, Compound 56 was found to attenuate these panic-like behaviors and the associated physiological responses, without altering baseline locomotor activity or autonomic function. nih.gov

While many studies have implicated OX1R antagonism in addiction-related behaviors, such as reducing drug-seeking for cocaine, nicotine, and ethanol, specific published studies detailing the use of this compound in these addiction paradigms were not identified in the provided sources. frontiersin.orgnih.govresearchgate.net

Electrophysiological Techniques (e.g., in vitro electrophysiology, EEG)

Electrophysiological techniques, particularly electroencephalography (EEG), have been instrumental in assessing the effects of this compound on brain activity and sleep-wake states. nih.gov EEG measures electrical activity in the brain, allowing for the precise determination of different vigilance states, including wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. oup.com

In the study of Compound 56, rats were implanted with EEG and electromyography (EMG) electrodes to monitor brain waves and muscle tone, respectively. nih.gov This setup was used in the cage-exchange stress model to quantify sleep parameters. nih.gov The EEG recordings revealed that under control (non-stress) conditions, Compound 56 had no significant effect on any sleep measures compared to vehicle. nih.gov However, following the cage-exchange stressor, EEG analysis confirmed that Compound 56 prevented the significant delay in the onset of both NREM and REM sleep that was observed in vehicle-treated animals. nih.gov This provides electrophysiological evidence that the antagonist mitigates stress-induced hyperarousal. nih.gov

Additionally, to demonstrate specific in vivo target engagement, the compound was administered to OX2R knockout mice. nih.gov In these animals, which lack the primary receptor for sleep regulation, Compound 56 selectively promoted REM sleep, an effect that would not be seen in wild-type mice and which confirms a specific functional blockade of OX1R. nih.govresearchgate.net

Neuroanatomical Mapping of Receptor Expression and Antagonist Binding

Understanding the neuroanatomical distribution of OX1R and where an antagonist binds in the brain is critical for interpreting its behavioral and physiological effects. Research on Compound 56 has utilized techniques that provide insight into its neuroanatomical sites of action.

Ex vivo autoradiography, as described in section 6.2, serves as a method for mapping antagonist binding. nih.gov The finding that OX1R occupancy by Compound 56 was specifically measured in the tenia tecta identifies this brain region as a key site for quantifying target engagement. nih.gov The tenia tecta is part of the extended amygdala and is known for its high density of OX1Rs.

Comparative Preclinical Analysis with Other Orexin Receptor Antagonists

Comparison with Other Selective OX1R Antagonists (e.g., SB-334867, GSK-1059865, JNJ-61393215, BI-5121) in Preclinical Settings

OX1R Antagonist 56 has been characterized in preclinical studies alongside several other selective OX1R antagonists. Key differentiators among these compounds include their binding affinity for the target receptor, their degree of selectivity over the OX2R, and their ability to cross the blood-brain barrier to engage with central targets.

This compound demonstrates high-affinity binding to both human and rat OX1R, with Kᵢ values of 3.6 nM and 3.2 nM, respectively. nih.gov Its affinity for the human OX1R is notably greater than that of the first-generation antagonist SB-334867 (Kᵢ of 47 nM). nih.gov GSK-1059865 also displays high affinity for the OX1R. nih.gov In terms of selectivity, this compound shows a substantial 44-fold preference for the human OX1R over the human OX2R. nih.gov This is comparable to the approximately 50-fold selectivity reported for SB-334867 and JNJ-54717793 (a precursor to JNJ-61393215), while GSK-1059865 has a reported selectivity of about 79-fold. nih.govwikipedia.orgnih.gov JNJ-61393215 itself exhibits a selectivity of over 100-fold for OX1R versus OX2R. universiteitleiden.nl BI-5121 is also highly selective, with an IC₅₀ of 1.6 nM for human OX1R and 62.6 nM for human OX2R, indicating a selectivity of approximately 39-fold. opnme.comopnme.com

Brain penetrance is a critical parameter for centrally acting drugs. Ex vivo receptor binding studies demonstrated that after systemic administration, this compound effectively crosses the blood-brain barrier and occupies OX1Rs in the rat brain. nih.gov It achieved maximal receptor occupancy (over 90%) within 15 minutes, a plateau that lasted for 4 hours. nih.gov Studies showed it occupied OX1Rs at lower doses than GSK-1059865 and SB-334867. nih.gov GSK-1059865 is also known to be brain penetrant, with a reported brain-to-blood ratio of approximately 0.3. researchgate.net JNJ-61393215 was also developed to have improved brain penetration relative to earlier candidates. morressier.com

CompoundhOX1R Affinity (Kᵢ/IC₅₀, nM)hOX2R Affinity (Kᵢ/IC₅₀, nM)Selectivity Fold (hOX2R/hOX1R)Brain Penetrance Notes
This compound3.6 (Kᵢ) nih.gov160 (Kᵢ) nih.gov~44 nih.govYes; achieved >90% occupancy lasting 4 hours. nih.gov
SB-33486747 (Kᵢ) nih.gov>10,000 (pKb < 5) ~50 wikipedia.orgnih.govYes, used in numerous in vivo behavioral studies. plos.org
GSK-10598654.5 (Kᵢ) nih.gov360 (Kᵢ) nih.gov~79 nih.govYes; Brain:Blood ratio of ~0.3. researchgate.net
JNJ-61393215~6.7 (pKi 8.17) universiteitleiden.nl~758 (pKi 6.12) universiteitleiden.nl>100 universiteitleiden.nlYes; optimized for brain penetration. morressier.com
BI-51211.6 (IC₅₀) opnme.comopnme.com62.6 (IC₅₀) opnme.comopnme.com~39 opnme.comopnme.comYes; demonstrated efficacy in rodent in vivo models. opnme.com

While all are selective OX1R antagonists, these compounds can exhibit divergent behavioral profiles in preclinical animal models, reflecting subtle differences in their pharmacology and the specific experimental paradigms used. A major shared characteristic is the general lack of hypnotic effects, which distinguishes them from DORAs. nih.govnih.govresearchgate.net

Similarly, JNJ-61393215 demonstrated a dose-dependent reduction of CO₂-induced panic-like behavior in rats with minimal effect on spontaneous sleep and no alteration of baseline locomotor activity. nih.govresearchgate.netmaastrichtuniversity.nl This aligns with the profile of an anxiolytic or anti-panic agent without sedative properties.

GSK-1059865 has been extensively studied in models of addiction and compulsive behavior. It potently reduces ethanol drinking, particularly in alcohol-dependent mice, without affecting sucrose intake, suggesting a specific effect on compulsive reward-seeking rather than general reward. nih.govnih.gov It also antagonized the effects of cocaine in a conditioned place-preference paradigm. frontiersin.org These findings support the role of OX1R in the compulsive aspects of substance use. researchgate.netfrontiersin.org

The first-generation antagonist SB-334867 has produced a broader, sometimes mixed, set of behavioral results, which may be partly due to concerns about off-target effects at higher doses. nih.gov While some studies report it has minimal effects on normal sleep, one study noted small increases in sleep when administered during the rats' active phase. plos.org It has been shown to reduce drug-seeking behavior for substances like ethanol and cocaine. frontiersin.org However, it has also been reported to impair the acquisition and consolidation of spatial memory in the Morris water maze task. nih.gov

BI-5121 has demonstrated efficacy in the 5-choice serial reaction time task in rats, a model that assesses attention and impulsivity. opnme.comopnme.com

CompoundEffect on SleepKey Behavioral Findings in Animal Models
This compoundNo effect on spontaneous sleep. nih.gov- Prevents stress-induced hyperarousal. nih.gov
  • Attenuates panic-like behaviors and cardiovascular responses. nih.gov
  • SB-334867Minimal effects; one study noted small increases in sleep during active phase. plos.org- Reduces drug-seeking behavior. frontiersin.org
  • Impairs acquisition and consolidation of spatial memory. nih.gov
  • Reduces food consumption.
  • GSK-1059865No hypnotic effects observed at effective doses. nih.gov- Potently reduces ethanol drinking in dependent mice. nih.govnih.gov
  • Antagonizes cocaine-induced conditioned place preference. frontiersin.org
  • Selectively reduces binge eating of palatable food. researchgate.net
  • JNJ-61393215Minimal effect on spontaneous sleep. nih.govresearchgate.netmaastrichtuniversity.nl- Attenuates CO₂-induced panic-like behavior in rats. nih.govresearchgate.netmaastrichtuniversity.nl
    BI-5121Data not available.- Efficacious in the 5-choice serial reaction time task (impulsivity model). opnme.comopnme.com

    Compound Names Table

    Abbreviation/Code NameFull Chemical Name
    This compoundN-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine nih.gov
    SB-3348671-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea nih.gov
    GSK-10598655-bromo-N-({1-[(3-fluoro-2-methoxyphenyl)carbonyl]-5-methylpiperidin-2-yl}methyl)pyridin-2-amine nih.gov
    JNJ-613932153-fluoro-2-(pyrimidin-2-yl)phenyl)((1S,4R,6R)-6-((5-(trifluoromethyl)pyridin-2-yl)oxy)-2-azabicyclo[2.2.1]heptan-2-yl-3,3-d2)methanone) researchgate.net
    BI-5121Not publicly disclosed.

    Future Research Directions and Preclinical Translational Potential

    Elucidation of Broader Neurobiological Roles of OX1R Antagonism

    The orexin (B13118510) system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a key regulator of arousal, wakefulness, and appetite frontiersin.org. While the role of OX2R in sleep-wake regulation is well-established, OX1R is increasingly recognized for its involvement in more complex emotional and motivational behaviors nih.govnih.gov. Future research on OX1R Antagonist 56 is poised to further elucidate these broader neurobiological functions.

    Preclinical studies have demonstrated that this compound can attenuate stress-induced hyperarousal without causing hypnotic effects nih.gov. Specifically, in a rat model of psychological stress induced by cage exchange, the antagonist prevented the prolongation of sleep onset without altering sleep duration nih.gov. Furthermore, in a rat model of panic vulnerability, Compound 56 attenuated panic-like behaviors and cardiovascular responses induced by sodium lactate (B86563), a known panicogenic agent nih.gov. These findings strongly suggest a role for OX1R in the pathophysiology of stress, anxiety, and panic disorders nih.govnih.gov.

    Beyond anxiety and panic, the OX1R is implicated in reward processing and addiction nih.gov. The orexin system projects to key areas of the brain's reward circuitry, and antagonism of OX1R has been shown to reduce drug-seeking behaviors in preclinical models of addiction nih.gov. Future investigations utilizing this compound could explore its efficacy in models of substance use disorders, including relapse prevention, and in compulsive behaviors such as binge eating. Understanding the precise role of OX1R in these conditions is a critical step towards developing novel therapeutic strategies.

    Table 1: Preclinical Efficacy of this compound in Stress and Panic Models

    Preclinical Model Species Key Findings Reference
    Cage-Exchange Stress Model Rat Prevented the prolongation of sleep onset without affecting sleep duration. nih.gov
    Sodium Lactate-Induced Panic Model Rat Attenuated panic-like behaviors and cardiovascular responses. nih.gov

    Investigation of Combination Pharmacotherapy Strategies in Preclinical Models

    The complexity of neuropsychiatric disorders often necessitates treatment with multiple pharmacological agents. While no studies have yet specifically reported on combination pharmacotherapy with this compound, this represents a promising avenue for future research. The distinct mechanism of action of OX1R antagonists suggests they could be beneficially combined with existing treatments to enhance efficacy or mitigate side effects.

    For anxiety and panic disorders, selective serotonin reuptake inhibitors (SSRIs) are a common first-line treatment. However, they often have a delayed onset of action and are not effective for all patients. Combining an OX1R antagonist like Compound 56, which targets the hyperarousal component of these disorders, with an SSRI could potentially lead to a more rapid and robust therapeutic response. Preclinical studies could investigate whether such a combination provides synergistic effects in models of anxiety and panic.

    In the context of addiction, combining an OX1R antagonist with medications that target other neurotransmitter systems involved in reward and craving, such as the dopamine or opioid systems, could be a valuable strategy. For example, co-administration of this compound with a dopamine receptor antagonist or an opioid receptor modulator could be explored in models of drug self-administration and reinstatement to assess the potential for enhanced reduction of addictive behaviors.

    Development of Advanced Preclinical Models for this compound Research

    The current preclinical models used to study the effects of this compound, such as the cage-exchange and sodium lactate-induced panic models, have been instrumental in demonstrating its potential anxiolytic and anti-panic effects nih.gov. However, these models primarily capture acute stress and fear responses. The development of more advanced preclinical models that better recapitulate the chronic and complex nature of human psychiatric disorders is crucial for the continued investigation of this compound.

    Future research should focus on developing and validating models that incorporate elements of chronic stress, cognitive dysfunction, and social deficits, which are common comorbidities in anxiety and addictive disorders. For instance, chronic social defeat stress models could be employed to assess the effects of long-term this compound treatment on stress resilience and social behavior.

    Furthermore, the integration of more sophisticated behavioral and neurophysiological readouts will be essential. This could include the use of telemetry to continuously monitor physiological parameters like heart rate and body temperature, as well as advanced neuroimaging techniques in conscious animals to assess brain network activity during stress or drug-seeking paradigms. Such models would provide a more comprehensive understanding of the therapeutic potential of this compound.

    Role of this compound as a Pharmacological Probe

    A key value of a selective and potent compound like this compound lies in its utility as a pharmacological probe to investigate the fundamental biology of the orexin system. Its demonstrated brain penetrance and in vivo target engagement make it an excellent tool for dissecting the specific roles of the OX1R in various neural circuits and behaviors nih.gov.

    As a pharmacological probe, this compound can be used to map the functional neuroanatomy of the OX1R system. By administering the compound and observing changes in neuronal activity in specific brain regions using techniques like c-Fos immunohistochemistry or in vivo electrophysiology, researchers can identify the circuits through which OX1R mediates its effects on anxiety, motivation, and arousal.

    Moreover, the selectivity of Compound 56 allows for the differentiation of OX1R-mediated effects from those mediated by OX2R. This is particularly important given the overlapping but distinct functions of the two orexin receptors frontiersin.org. Studies in OX2R knockout mice have already utilized Compound 56 to demonstrate a specific role for OX1R in the regulation of REM sleep nih.gov. This approach can be extended to other behavioral domains to provide a clearer picture of the differential contributions of the two orexin receptors. The continued use of this compound as a pharmacological tool will undoubtedly advance our understanding of the orexin system and its therapeutic potential.

    Table 2: Binding Affinity and Functional Antagonism of this compound

    Receptor Binding Affinity (Ki, nM) Functional Antagonism (KB, nM) Reference
    Human OX1R 3.6 3.2 nih.gov
    Rat OX1R 3.2 4.3 nih.gov
    Human OX2R 158 1500 nih.gov

    Q & A

    Q. What experimental models are used to evaluate OX1R Antagonist 56’s efficacy in stress-related behaviors?

    this compound has been tested in rodent models of stress-induced hyperarousal, including:

    • Interoceptive threat : Intravenous sodium lactate (NaLac) panic provocation in panic-prone rats, where compound 56 attenuated behavioral (e.g., freezing) and cardiovascular (e.g., tachycardia) responses .
    • Exteroceptive threat : Cage exchange stress in rats, assessing locomotor activity and autonomic responses. Outcome measures include behavioral scoring (e.g., immobility time), physiological monitoring (e.g., heart rate), and absence of sedative side effects (verified via open-field tests) .

    Q. How does this compound compare to other OX1R antagonists (e.g., SB-334867) in selectivity and brain penetration?

    Comparative studies in rodents show that this compound exhibits:

    • Higher selectivity : Affinity assays reveal >50-fold selectivity for OX1R over OX2R, unlike SB-334867, which shows partial OX2R activity at high doses .
    • Superior brain penetration : Pharmacokinetic studies using radiolabeled compound 56 demonstrate rapid blood-brain barrier penetration, with brain-to-plasma ratios >0.4, enabling central OX1R blockade without sedation .

    Q. What in vitro assays confirm this compound’s receptor binding and antagonism?

    Key assays include:

    • Radioligand displacement : Competition binding with [³H]-orexin-A in OX1R-expressing HEK293 cells to calculate Ki values .
    • Functional antagonism : Calcium flux assays measuring inhibition of orexin-A-induced signaling (IC50 <10 nM) .
    • Selectivity panels : Screening against 170+ receptors/enzymes to rule off-target effects .

    Advanced Research Questions

    Q. How do molecular dynamics (MD) simulations elucidate this compound’s subtype selectivity?

    MD studies (e.g., 200–300 ns simulations) identify interactions with non-conserved OX1R residues (e.g., Ser103²·⁶¹, Ala127³·³³), which are replaced by bulkier residues (Thr) in OX2R. These interactions destabilize OX2R binding while maintaining stable OX1R antagonism . Free energy calculations (MM/GBSA) further validate preferential binding to OX1R .

    Q. What role does OX1R antagonism play in modulating cross-talk with CB1 receptors in addiction models?

    Co-expression studies in heterologous systems reveal CB1-OX1R cross-talk, where CB1 potentiates OX1R-mediated MAPK activation. This compound blocks this interaction, reducing:

    • Drug reinstatement : In cocaine self-administration models, compound 56 decreases cue-induced relapse by normalizing Fos expression in the prefrontal cortex (PFC) .
    • Behavioral despair : Synergy with CB1 antagonists (e.g., SR141716) reduces immobility time in forced swim tests (FST) in non-social mice .

    Q. How do pharmacokinetic properties of this compound influence chronic dosing in translational models?

    Key parameters include:

    • Metabolic stability : Human/rat liver microsome assays show low extraction ratios (<0.3), predicting prolonged half-life (~6–8 hours in rats) .
    • Receptor occupancy : Positron emission tomography (PET) with [¹¹C]-compound 56 confirms >50% OX1R occupancy at 24 hours post-dose, supporting once-daily dosing in chronic anxiety or addiction models .

    Methodological Considerations

    Q. What techniques validate this compound’s effects on downstream signaling pathways (e.g., PI3K/AKT)?

    • Western blotting : Measures phosphorylation of AKT (Ser473) and FoxO1 (Thr24) in hepatocytes or neuronal cultures after OX1R blockade .
    • Pathway inhibition : Co-administration with LY294002 (PI3K inhibitor) or SB334867 (OX1R antagonist) confirms pathway specificity .

    Q. How are behavioral assays optimized to distinguish OX1R-specific effects from sedation?

    • Open-field tests : Track locomotor activity (distance traveled) to rule out sedation .
    • EEG/EMG monitoring : In sleep-deprivation models, confirm no increase in non-REM/REM sleep (unlike dual OX1R/OX2R antagonists) .

    Data Contradictions and Resolutions

    Q. Why do some studies report divergent effects of OX1R antagonists on stress vs. social behavior?

    • Stress reduction : this compound decreases incorrect cephalocaudal grooming (a stress marker) in non-social mice but fails to convert non-social to social phenotypes, likely due to baseline OX1R expression differences in the basolateral amygdala (BLA) .
    • Methodological variability : Social categorization based solely on CPP scores may overlook heterogeneity; multimodal behavioral profiling (e.g., resident-intruder tests) improves stratification .

    Q. How to reconcile conflicting data on OX1R antagonism in depression-like behaviors?

    • Dose dependency : Low doses (10 mg/kg SB-334867) reduce FST immobility, while high doses (>30 mg/kg) or dual OX1R/OX2R antagonists (e.g., TCS1102) increase despair, reflecting receptor-subtype and brain-region specificity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.